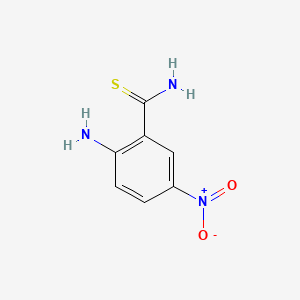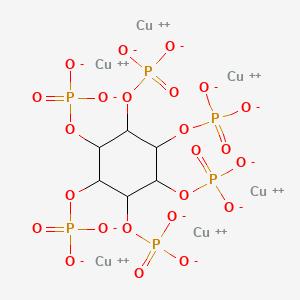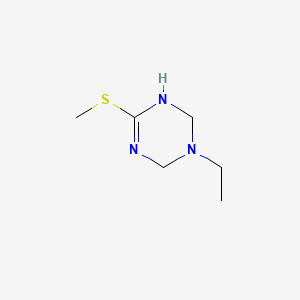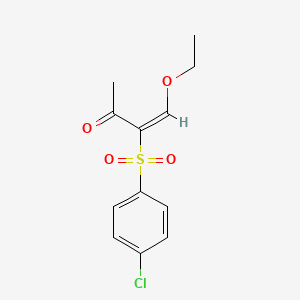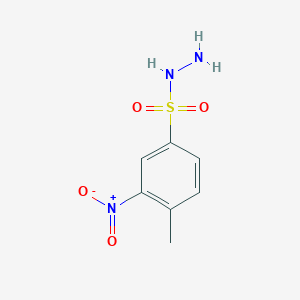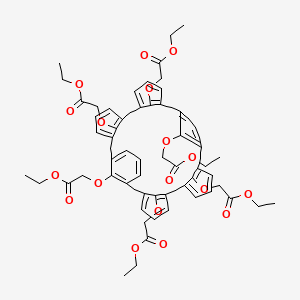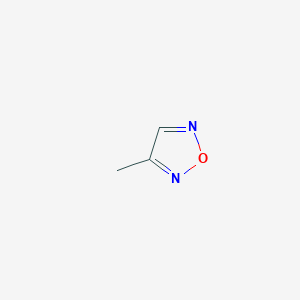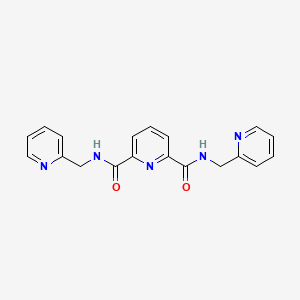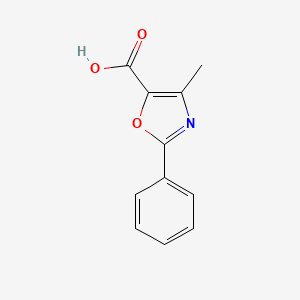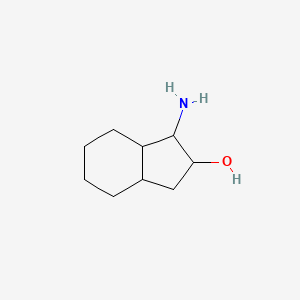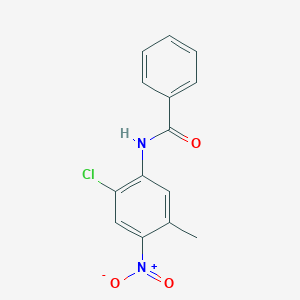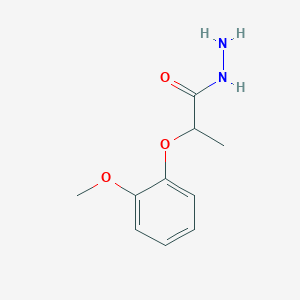
2-(2-Methoxyphenoxy)propanohydrazide
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)propanohydrazide (2-MPH) is a synthetic compound that is used in various scientific applications, including laboratory experiments and research. It is a white crystalline solid with a melting point of 122 °C. 2-MPH has a wide range of applications and uses in different scientific fields, from drug synthesis to organic chemistry.
Wissenschaftliche Forschungsanwendungen
Thermochemical Properties and Hydrogen Bonding
Methoxyphenols, including 2-methoxyphenol variants, are important for their strong intermolecular and intramolecular hydrogen bonding capabilities, impacting their thermochemical properties. These properties are significant in understanding the compound's behavior in different environments and their potential as structural fragments in antioxidants and biologically active molecules. Varfolomeev et al. (2010) conducted a comprehensive study involving thermochemical, spectroscopic, and quantum-chemical analyses, revealing insights into the substituent effects and hydrogen bonding strengths of methoxyphenols (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).
Pyrolysis and Biomass Indicators
Vane and Abbott (1999) explored methoxyphenols like 2-methoxyphenol (2-MOP) as proxies for terrestrial biomass, studying their chemical transformations during hydrothermal alteration. This research demonstrates the potential of methoxyphenols in tracing and analyzing biomass burning and lignin pyrolysis, offering a window into understanding Earth's carbon cycle and organic geochemical processes (Vane & Abbott, 1999).
Molecular Interactions and Spectroscopy
Zheng et al. (2006) investigated the formation and dissociation of hydrogen-bonded solute-solvent complexes involving 2-methoxyphenol (2MP) in toluene, revealing the dynamics of three-centered hydrogen bond complexes through spectroscopic methods. This study underscores the subtle molecular interactions methoxyphenols can engage in, which could have implications in designing solvent systems and understanding solute behavior in various chemical processes (Zheng, Kwak, Chen, Asbury, & Fayer, 2006).
Anticancer Properties
Eugenol, a compound structurally related to methoxyphenols and found in cloves, has been extensively researched for its health-promoting potential, including antioxidant, anti-inflammatory, and anticancer properties. Studies by Jaganathan and Supriyanto (2012) detailed the antiproliferative activity and molecular mechanism of eugenol-induced apoptosis in various cancer cells, highlighting the broader therapeutic potential of methoxyphenol derivatives (Jaganathan & Supriyanto, 2012).
Synthesis and Evaluation as Anti-mycobacterial Agents
Phenoxy acetic acid derivatives, including those derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis. This research by Yar, Siddiqui, and Ali (2006) points to the potential of methoxyphenol derivatives in developing new antimicrobial agents, expanding the scope of applications in medicinal chemistry (Yar, Siddiqui, & Ali, 2006).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-6-4-3-5-8(9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYINVRWOSTVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407411 | |
| Record name | 2-(2-methoxyphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)propanohydrazide | |
CAS RN |
330177-32-7 | |
| Record name | 2-(2-methoxyphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



